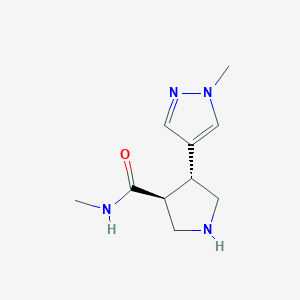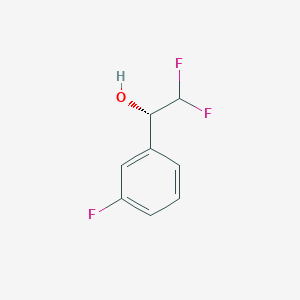
(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S)-1-(3-fluorophenyl)ethanol” is a biochemical used for proteomics research . It has a molecular formula of C8H9FO and a molecular weight of 140.15 .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(3-fluorophenyl)ethanol” consists of a single carbon chain with a fluorophenyl group attached . The exact structure of “(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol” is not available in the sources I found.
Physical And Chemical Properties Analysis
“(1S)-1-(3-fluorophenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 140.16 . More specific physical and chemical properties of “(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol” are not available in the sources I found.
Scientific Research Applications
Fluorine Chemistry and Environmental Impact
Fluorine-containing functionalities, such as those in (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol, play a pivotal role in the development of pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. The progress of aqueous fluoroalkylation has shown the importance of developing mild, environmentally friendly methods for incorporating fluorinated groups into target molecules, highlighting the movement towards green chemistry (Song et al., 2018).
Polymer Chemistry and Applications
In the context of polymer chemistry, fluorinated alcohols such as (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol contribute to the synthesis of fluoropolymers, which are known for their exceptional chemical resistance, thermal stability, and unique physical properties. These materials have widespread applications in industries such as aerospace, automotive, and electronics, where performance in extreme conditions is required. The synthesis and characterization of polymers based on fluorinated alcohols are crucial for developing new materials with improved performance and reduced environmental impact (Puts et al., 2019).
Environmental Biodegradability and Toxicity
The environmental fate of fluorinated compounds, including those similar to (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol, is a significant concern due to their persistence and potential toxicological effects. Studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental biodegradability of these compounds, providing insights into their breakdown pathways and the formation of perfluoroalkyl carboxylic acids and sulfonic acids, which are of regulatory concern due to their persistence and bioaccumulation potential (Liu & Avendaño, 2013).
Renewable Energy and Biofuel Production
The potential of (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol in renewable energy applications, particularly in biofuel production, is an area of growing interest. The reforming of bio-ethanol to hydrogen gas represents a promising avenue for sustainable energy production. The development of catalysts that can efficiently convert ethanol into hydrogen highlights the importance of research in this field for future fuel cell applications, demonstrating the versatility of fluorinated compounds in contributing to the development of renewable energy technologies (Ni et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(1S)-2,2-difluoro-1-(3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQZNNRSBAUCR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

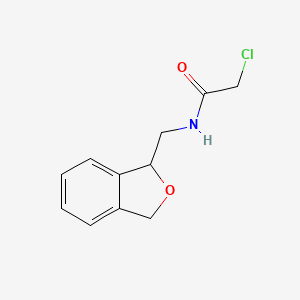
![2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2976138.png)
![ethyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2976139.png)
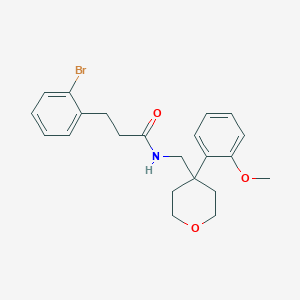
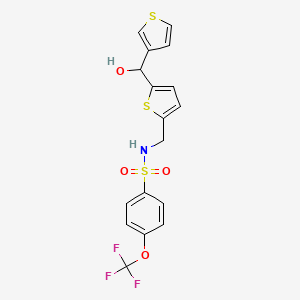
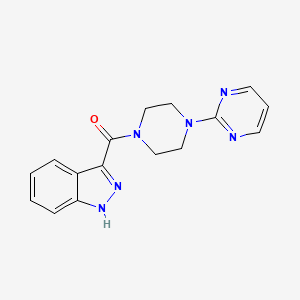
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2976146.png)
![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976147.png)

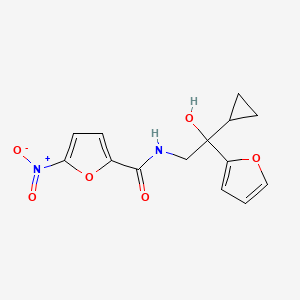

![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976155.png)
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine](/img/structure/B2976156.png)
